1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine is a chemical compound that features an azetidine ring substituted with a methylsulfonyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine typically involves the reaction of azetidine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine
- (S)-1-(1-(Methylsulfonyl)azetidin-3-yl)ethanol
Uniqueness
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanamine is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C6H14N2O2S |
---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
1-(1-methylsulfonylazetidin-3-yl)ethanamine |
InChI |
InChI=1S/C6H14N2O2S/c1-5(7)6-3-8(4-6)11(2,9)10/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
GRPVRSHYVYFPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(C1)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.